Home > Products > Screening Compounds P7654 > 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole - 339108-59-7

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Catalog Number: EVT-2979190
CAS Number: 339108-59-7
Molecular Formula: C14H7F5N4
Molecular Weight: 326.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is an imidazo[1,2‐a]pyridine‐isoquinoline hybrid investigated for anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). It exhibited higher activity than the reference drug erlotinib. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound is another imidazo[1,2‐a]pyridine‐isoquinoline hybrid studied for anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). [] It displayed higher activity than the reference drug on both cell lines.

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This imidazo[1,2‐a]pyridine‐isoquinoline hybrid demonstrated significant anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231) and promising potency in inhibiting the tyrosine kinase EGFR compared to erlotinib. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an imidazo[1,2‐a]pyridine‐isoquinoline hybrid, which was found to have higher activity against tested cancer cell lines compared to the erlotinib. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This imidazo[1,2‐a]pyridine‐isoquinoline hybrid showed higher activity against tested cancer cell lines compared to erlotinib and exhibited promising potency in inhibiting tyrosine kinase EGFR compared to erlotinib. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an imidazo[1,2‐a]pyridine‐isoquinoline hybrid, which showed higher activity against tested cancer cell lines compared to the erlotinib, and exhibited promising potency in inhibiting tyrosine kinase EGFR. []

5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyrimidine

  • Compound Description: This compound serves as the cyclometalated main ligand in the green-phosphorescent IrIII complex Ir1. []

2-(3,4-Difluorophenyl)-5-fluoropyrimidine

  • Compound Description: This compound is the cyclometalated main ligand in the green-phosphorescent IrIII complex Ir2. []
Overview

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a complex organic compound with the chemical formula C14H7F5N4C_{14}H_{7}F_{5}N_{4} and a molecular weight of 326.22 g/mol. It is identified by the CAS number 339108-59-7. This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring structure. The presence of fluorine substituents significantly influences its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves multi-step reactions that may include the following:

  1. Formation of the Tetrazole Ring: The initial step often involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form an intermediate that can cyclize to form the tetrazole ring.
  2. Substitution Reactions: Subsequent steps may involve electrophilic aromatic substitution to introduce the trifluoromethyl and difluorophenyl groups onto the tetrazole core.
  3. Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further analysis or application.

Technical Details

The synthesis may require specific reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide) and catalysts to facilitate the formation of carbon-nitrogen bonds. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole features a tetrazole ring with two distinct phenyl substituents:

  • Difluorophenyl Group: Attached at position 1 of the tetrazole ring.
  • Trifluoromethylphenyl Group: Attached at position 5.

Data

The compound's structural data can be represented in various formats:

  • Molecular Formula: C14H7F5N4C_{14}H_{7}F_{5}N_{4}
  • Molecular Weight: 326.22 g/mol
  • CAS Number: 339108-59-7
Chemical Reactions Analysis

Reactions

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can participate in several chemical reactions typical for tetrazoles:

  • Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles in reactions with electrophiles.
  • Deprotonation Reactions: The acidic hydrogen atoms on the tetrazole can be deprotonated to form more reactive species.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions with alkenes or alkynes under specific conditions.

Technical Details

The reactivity of this compound is influenced by its electron-withdrawing fluorine substituents, which stabilize negative charges during nucleophilic attack.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole in biological systems or chemical processes typically involves:

  • Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its unique structural features.
  • Formation of Reactive Intermediates: Through nucleophilic substitution or deprotonation, reactive intermediates could be formed that facilitate further biological or chemical transformations.

Data

Quantitative data regarding binding affinities or reaction rates would be necessary to fully elucidate its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Detailed melting point data would be necessary for precise characterization.

Chemical Properties

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or acetone is expected due to its organic nature.
  • Stability: Stability under various pH conditions should be evaluated as it may affect its reactivity and applications.
Applications

Scientific Uses

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole has potential applications in:

  • Pharmaceutical Development: Its unique structure may confer desirable pharmacological properties for drug development targeting specific diseases.
  • Material Science: The compound could be explored for use in developing advanced materials due to its fluorinated nature which often enhances thermal and chemical stability.

Properties

CAS Number

339108-59-7

Product Name

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

IUPAC Name

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole

Molecular Formula

C14H7F5N4

Molecular Weight

326.23

InChI

InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H

InChI Key

QNIOOTUJSBAZQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.